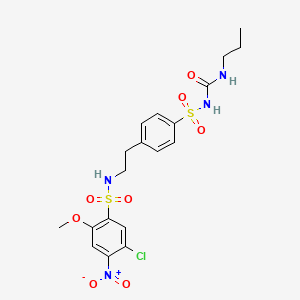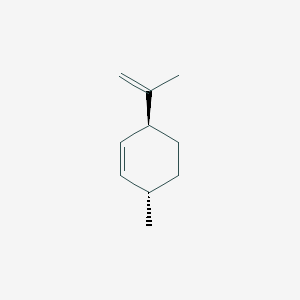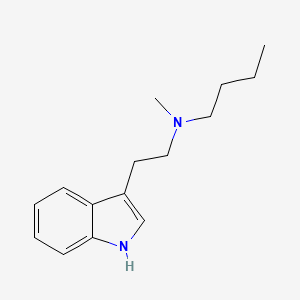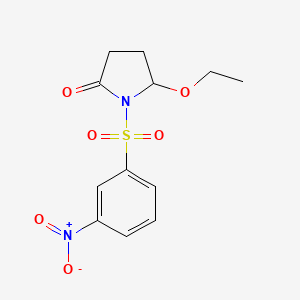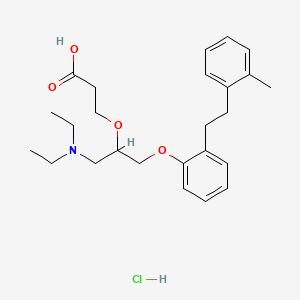
Propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride is a complex organic compound. It is characterized by its intricate molecular structure, which includes a propanoic acid backbone, a diethylamino group, and a phenoxyethoxy moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride typically involves multiple steps:
Formation of the Phenoxyethoxy Intermediate: This step involves the reaction of a phenol derivative with an ethylene oxide derivative under basic conditions to form the phenoxyethoxy intermediate.
Introduction of the Diethylamino Group: The intermediate is then reacted with diethylamine in the presence of a suitable catalyst to introduce the diethylamino group.
Formation of the Propanoic Acid Derivative: The final step involves the reaction of the diethylamino intermediate with a propanoic acid derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the propanoic acid moiety, potentially forming alcohol derivatives.
Substitution: The compound may undergo substitution reactions, especially at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, the compound might be used in the development of new materials or as a specialty chemical in various applications.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid derivatives: Compounds with similar propanoic acid backbones.
Phenoxyethoxy derivatives: Compounds containing the phenoxyethoxy moiety.
Diethylamino derivatives: Compounds with the diethylamino group.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
86819-31-0 |
|---|---|
Molekularformel |
C25H36ClNO4 |
Molekulargewicht |
450.0 g/mol |
IUPAC-Name |
3-[1-(diethylamino)-3-[2-[2-(2-methylphenyl)ethyl]phenoxy]propan-2-yl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C25H35NO4.ClH/c1-4-26(5-2)18-23(29-17-16-25(27)28)19-30-24-13-9-8-12-22(24)15-14-21-11-7-6-10-20(21)3;/h6-13,23H,4-5,14-19H2,1-3H3,(H,27,28);1H |
InChI-Schlüssel |
YTKXMQRDOMZLHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(COC1=CC=CC=C1CCC2=CC=CC=C2C)OCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


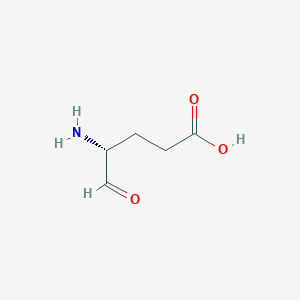
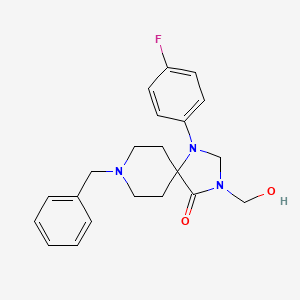
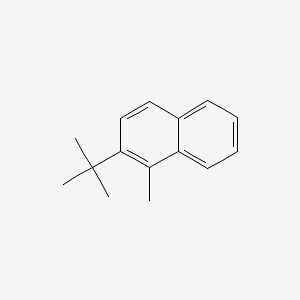
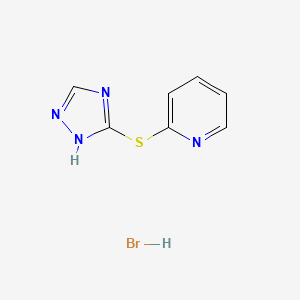
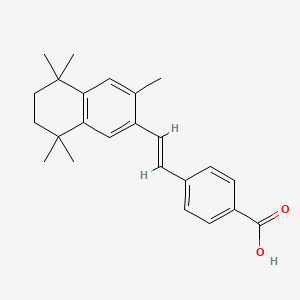
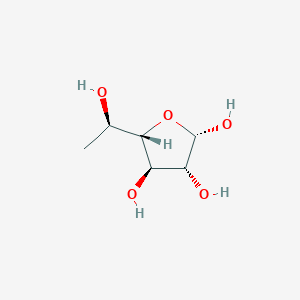
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
